2-Chloro-5-methylmaleylacetate is an oxo carboxylic acid.

2-Chloro-5-methylmaleylacetate

CAS No.:

Cat. No.: VC1845685

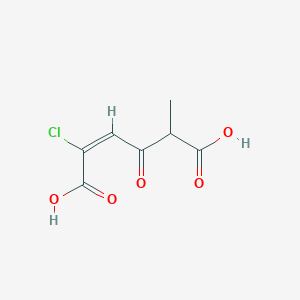

Molecular Formula: C7H7ClO5

Molecular Weight: 206.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClO5 |

|---|---|

| Molecular Weight | 206.58 g/mol |

| IUPAC Name | (E)-2-chloro-5-methyl-4-oxohex-2-enedioic acid |

| Standard InChI | InChI=1S/C7H7ClO5/c1-3(6(10)11)5(9)2-4(8)7(12)13/h2-3H,1H3,(H,10,11)(H,12,13)/b4-2+ |

| Standard InChI Key | KECVAQLNZFMLLN-DUXPYHPUSA-N |

| Isomeric SMILES | CC(C(=O)/C=C(\C(=O)O)/Cl)C(=O)O |

| Canonical SMILES | CC(C(=O)C=C(C(=O)O)Cl)C(=O)O |

Introduction

Chemical Structure and Classification

Molecular Identity and Classification

2-Chloro-5-methylmaleylacetate belongs to the family of maleylacetates, which are derivatives of maleic acid. The compound is characterized by a maleylacetate backbone with a chlorine atom at position 2 and a methyl group at position 5. This particular substitution pattern gives the compound its distinctive chemical reactivity and metabolic properties. As a keto acid, it features carboxylic acid groups that contribute to its acidic properties in solution.

Physical and Chemical Properties

2-Chloro-5-methylmaleylacetate exhibits specific physicochemical characteristics that influence its behavior in both chemical and biological systems. The compound is moderately acidic and demonstrates slight solubility in water, properties that affect its bioavailability and reactivity in aqueous environments. The chlorine substituent at position 2 plays a critical role in the compound's chemical behavior, particularly in its interactions with enzymes and its subsequent metabolic transformations in bacterial systems.

Metabolic Significance in Bacterial Systems

Role in Chloroaromatic Degradation Pathways

2-Chloro-5-methylmaleylacetate serves as a key intermediate in bacterial degradation pathways for chlorinated aromatic compounds. It functions specifically as a channeling compound that directs metabolites into the 3-oxoadipate pathway, a central route for aromatic compound metabolism in many bacterial species . This channeling function is critical for the complete biodegradation of various environmental pollutants, highlighting the ecological importance of this compound and related metabolic processes.

Enzymatic Interactions and Transformations

The metabolic fate of 2-Chloro-5-methylmaleylacetate is largely determined by its interactions with specific enzymes, particularly maleylacetate reductase (EC 1.3.1.32). This enzyme catalyzes the conversion of 2-Chloro-5-methylmaleylacetate through a process that includes the elimination of the halide from position 2 . This reductive dehalogenation reaction represents a critical step in the biodegradation of chlorinated aromatic compounds, allowing bacteria to detoxify potentially harmful environmental contaminants.

Enzymatic Studies with Maleylacetate Reductase

Reaction Mechanisms and Kinetics

Research conducted with maleylacetate reductase from Pseudomonas sp. strain B13 has provided valuable insights into the conversion mechanisms of 2-Chloro-5-methylmaleylacetate. The enzymatic transformation of this compound consumes two moles of NADH per mole of substrate, a stoichiometry that distinguishes it from the conversion of non-halogenated maleylacetates, which require only one mole of NADH . This difference in NADH consumption reflects the additional reductive step required for dehalogenation at position 2.

The conversion process involves the formation of a dehalogenated maleylacetate intermediate, which subsequently undergoes further reduction to complete the metabolic transformation . This two-step process is characteristic of the reaction mechanism for halogenated maleylacetates with substituents at position 2, including fluoro-, bromo-, and various chlorinated derivatives.

Substrate Affinity and Enzyme Kinetics

The affinity of maleylacetate reductase for 2-Chloro-5-methylmaleylacetate and related compounds is influenced by the properties of their substituents. Research has demonstrated that the Km values (which inversely correlate with enzyme affinity) are affected by both the van der Waals radii and electronegativity of halogen substituents . Lower steric hindrance and higher electronegativity positively influence binding, creating a structure-activity relationship that guides substrate recognition.

Table 1: Comparative Enzyme Kinetics for Selected Maleylacetate Derivatives

| Substrate | NADH Consumption (mol/mol substrate) | Relative Enzyme Affinity | Dehalogenation |

|---|---|---|---|

| 2-Chloro-5-methylmaleylacetate | 2 | Moderate | Yes, at position 2 |

| Non-halogenated maleylacetates | 1 | Varies | Not applicable |

| 2-Fluoro-substituted maleylacetates | 2 | Higher than chloro | Yes, at position 2 |

| 2-Bromo-substituted maleylacetates | 2 | Lower than chloro | Yes, at position 2 |

The position of methyl substituents also significantly affects enzyme affinity, with methyl groups at position 5 (as in 2-Chloro-5-methylmaleylacetate) having the least negative impact on binding compared to positions 2 and 3 . This positional effect demonstrates the structural specificity of maleylacetate reductase and helps explain the metabolic fate of various substituted maleylacetates in bacterial systems.

Formation and Metabolic Pathways

Precursors and Formation Routes

2-Chloro-5-methylmaleylacetate is formed as an intermediate in the bacterial metabolism of chlorinated aromatic compounds, particularly through the degradation of dichloromethylcatechols. Research has demonstrated that 2-Chloro-5-methylmaleylacetate can be produced from 3,5-dichloro-2-methylmuconolactone through the action of chloromuconate cycloisomerase . This enzyme transforms the muconolactone precursor into a mixture that includes 2-chloro-5-methyl-cis-dienelactone, which subsequently undergoes hydrolysis to form 2-Chloro-5-methylmaleylacetate.

The formation pathway involves several enzymatic steps:

-

Initial oxidation of dichloromethylcatechols

-

Ring-cleavage to form dichloromethylmuconates

-

Cycloisomerization to form chloromethyldienelactones

-

Hydrolysis to produce 2-Chloro-5-methylmaleylacetate

Metabolic Fate and Downstream Processes

After its formation, 2-Chloro-5-methylmaleylacetate undergoes further transformation through the action of maleylacetate reductase. This enzyme catalyzes the reductive dehalogenation at position 2, resulting in the formation of a dehalogenated maleylacetate intermediate . The complete conversion requires the consumption of NADH as a reducing agent, with the final products entering central metabolic pathways.

The metabolic fate of 2-Chloro-5-methylmaleylacetate can be tracked through HPLC analysis, which shows the disappearance of this compound upon addition of NADH to reaction mixtures containing cell extracts . This analytical approach has been valuable in elucidating the complete degradation pathway and confirming the role of 2-Chloro-5-methylmaleylacetate as an intermediate rather than an end product.

Analytical Detection and Characterization

Spectroscopic Methods

2-Chloro-5-methylmaleylacetate can be detected and characterized using various spectroscopic techniques. The compound exhibits characteristic UV absorption patterns that enable its identification in reaction mixtures and environmental samples. Spectrophotometric analysis can be used to monitor the transformation of this compound during enzymatic reactions, providing real-time data on reaction kinetics .

Chromatographic Analysis

High-pressure liquid chromatography (HPLC) serves as a primary analytical tool for the detection and quantification of 2-Chloro-5-methylmaleylacetate. This technique allows for the separation of the compound from related metabolites and reaction products, facilitating detailed studies of metabolic pathways . When combined with mass spectrometry (GC-MS), chromatographic analysis can provide definitive structural confirmation through the detection of characteristic molecular ions and fragmentation patterns.

Table 2: Analytical Methods for 2-Chloro-5-methylmaleylacetate Detection

| Analytical Method | Application | Key Parameters | Advantages |

|---|---|---|---|

| UV Spectroscopy | Reaction monitoring | Characteristic absorption wavelength | Rapid, real-time analysis |

| HPLC | Separation and quantification | Retention time, UV detection | High resolution, quantitative |

| GC-MS | Structural confirmation | Mass fragments (m/z values) | Definitive identification |

| NMR Spectroscopy | Structural elucidation | Chemical shifts, coupling patterns | Detailed structural information |

Comparative Analysis with Related Compounds

Structure-Activity Relationships

The biological activity and chemical reactivity of 2-Chloro-5-methylmaleylacetate can be better understood by comparing it with structurally related compounds. Research on various substituted maleylacetates has revealed that the position and nature of substituents significantly affect both enzyme binding and reaction mechanisms . For example, the presence of a chlorine atom at position 2 necessitates a dehalogenation step in the enzymatic conversion, while methyl substitution at position 5 has relatively minimal impact on enzyme affinity.

Comparative Metabolic Profiles

Table 3: Comparative Properties of Selected Maleylacetate Derivatives

This comparative analysis highlights the specific characteristics of 2-Chloro-5-methylmaleylacetate within the broader context of substituted maleylacetates, providing insights into structure-function relationships that are valuable for understanding bacterial metabolism and potential biotechnological applications.

Research Applications and Significance

Environmental Biotechnology

The study of 2-Chloro-5-methylmaleylacetate and its metabolic processing has significant implications for environmental biotechnology, particularly in the field of bioremediation. Understanding the enzymatic transformations of this compound provides insights into bacterial mechanisms for degrading chlorinated aromatic pollutants, which are persistent environmental contaminants . The knowledge gained from studying 2-Chloro-5-methylmaleylacetate metabolism can inform the development of enhanced bioremediation strategies for contaminated soils and groundwater.

Synthetic Chemistry Applications

Beyond its environmental significance, 2-Chloro-5-methylmaleylacetate may have applications in synthetic organic chemistry. The compound's specific substitution pattern and functional groups make it a potential intermediate for the synthesis of more complex molecules. Its controlled reactivity, particularly at the chlorine-substituted position, could be exploited for selective chemical transformations in pharmaceutical or fine chemical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume